![molecular formula C28H38N6O6S B12407390 [Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
[Ala2] Met-Enkephalinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Ala2] Met-Enkephalinamide is a synthetic analogue of the naturally occurring peptide methionine enkephalin. Methionine enkephalin is an endogenous ligand for the opiate receptor in the brain, playing a crucial role in pain modulation and other physiological processes . This compound is designed to mimic the effects of methionine enkephalin but with enhanced stability and potency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [Ala2] Met-Enkephalinamide involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling Reaction: The amino acids are activated using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole, facilitating the formation of peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid, revealing the reactive sites for further coupling.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process is optimized for yield and purity, with rigorous quality control measures in place to ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions: [Ala2] Met-Enkephalinamide undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted with other amino acids to create analogues with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols.
Substitution: Peptide analogues with modified amino acid sequences.
Aplicaciones Científicas De Investigación
[Ala2] Met-Enkephalinamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and other physiological processes through opiate receptor interactions.
Medicine: Explored as a potential therapeutic agent for pain management and other conditions involving the opiate system.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Mecanismo De Acción
[Ala2] Met-Enkephalinamide exerts its effects by binding to opiate receptors in the brain, mimicking the action of endogenous enkephalins. This binding leads to the activation of intracellular signaling pathways that result in analgesia and other physiological responses. The primary molecular targets are the mu, delta, and kappa opiate receptors .
Comparación Con Compuestos Similares
Methionine Enkephalin: The natural peptide with a shorter duration of action and lower potency.
Leucine Enkephalin: Another endogenous enkephalin with leucine instead of methionine at the terminal position.
[D-Ala2, D-Leu5] Enkephalin: A synthetic analogue with enhanced stability and potency
Uniqueness: [Ala2] Met-Enkephalinamide is unique due to its enhanced stability and potency compared to natural enkephalins. The substitution of alanine at the second position increases its resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C28H38N6O6S |
|---|---|
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21-,22-,23-/m0/s1 |
Clave InChI |
ANZXICRKKYOVMY-ZMVGRULKSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


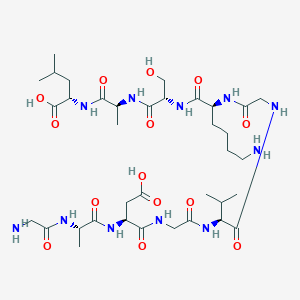
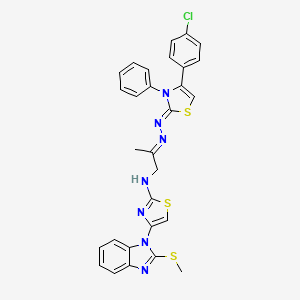

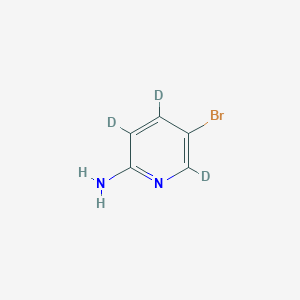
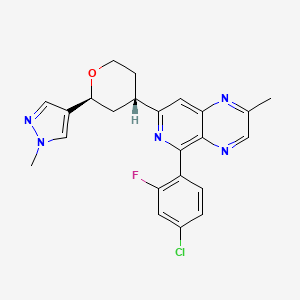
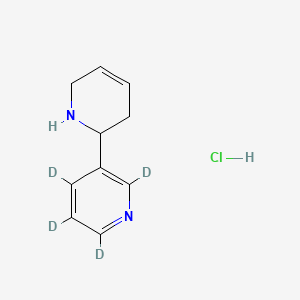
![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)

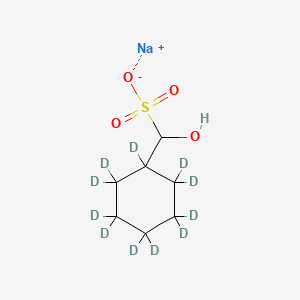
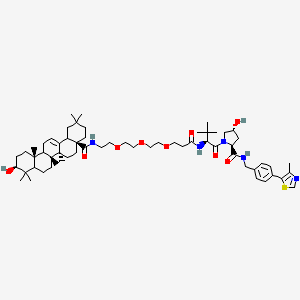
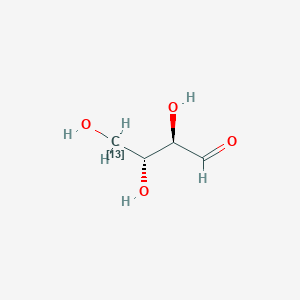
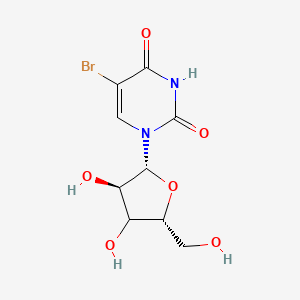
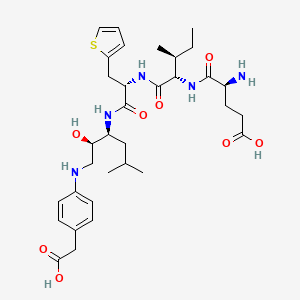
![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
